

Spectroscopic Profile of 2-Butoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Butoxynaphthalene**, a significant compound in fragrance and chemical synthesis industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Butoxynaphthalene**. While a complete, publicly accessible dataset is not available, this guide compiles authenticated partial data and expected values based on the chemical structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides insight into the hydrogen environments within the molecule.

Table 1: 1H NMR Data for 2-Butoxynaphthalene

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons (7H)
Data not available	Triplet	2H	-O-CH2-CH2-CH2-CH3
Data not available	Multiplet	2H	-O-CH2-CH2-CH2-CH3
Data not available	Multiplet	2H	-O-CH2-CH2-CH2-CH3
Data not available	Triplet	3Н	-O-CH2-CH2-CH2-CH3

Note: Specific chemical shifts, coupling constants, and integration values for **2-Butoxynaphthalene** are not readily available in the public domain. The assignments are based on the expected chemical environments.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

Table 2: 13C NMR Data for **2-Butoxynaphthalene**

Chemical Shift (δ) ppm	Assignment	
Data not available	Naphthalene Ring Carbons (10C)	
Data not available	Butoxy Chain Carbons (4C)	

Note: A full, publicly accessible peak list for the ¹³C NMR spectrum of **2-Butoxynaphthalene** is not available. The data is reported to be held in commercial databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Butoxynaphthalene

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 3000 - 2800	Strong	Aliphatic C-H Stretch (Butoxy group)
~ 1600, 1500, 1450	Medium-Strong	Aromatic C=C Bending
~ 1300 - 1000	Strong	C-O (Ether) Stretch

Note: The spectrum of **2-butoxynaphthalene** is distinguished from its precursor, 2-naphthol, by the absence of a broad O-H stretching band around 3200-3600 cm $^{-1}$ [1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **2-Butoxynaphthalene** is 200.28 g/mol [2].

Table 4: Mass Spectrometry Data for 2-Butoxynaphthalene (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
~ 200	Moderate	Molecular Ion [M]+
~ 144	Base Peak (100%)	[M - C ₄ H ₈] ⁺ (Loss of butene via McLafferty rearrangement)
~ 115	Low	[C ₉ H ₇] ⁺ (Naphthyl fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A likely experimental setup for obtaining ¹H and ¹³C NMR spectra of **2-Butoxynaphthalene** would be as follows:

- Sample Preparation: A small amount of **2-Butoxynaphthalene** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: The solution is transferred to an NMR tube.
- Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

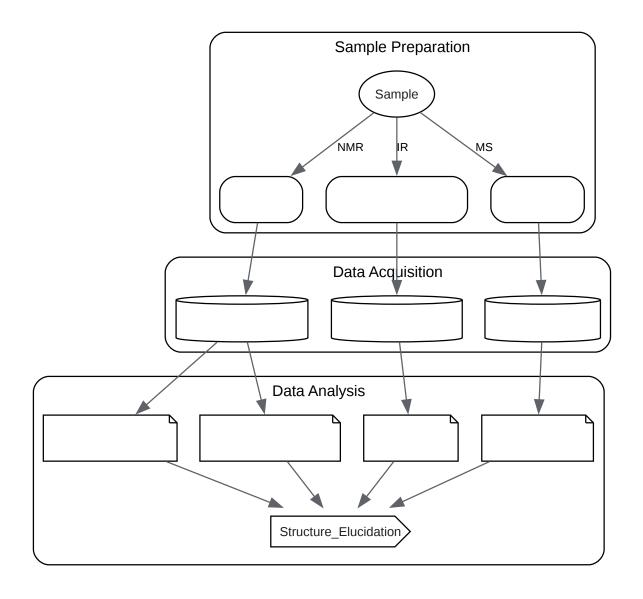
For a solid sample like **2-Butoxynaphthalene**, the thin solid film method is a common and effective technique:

- Sample Preparation: A small amount of solid 2-Butoxynaphthalene is dissolved in a volatile organic solvent, such as methylene chloride or acetone.
- Film Deposition: A drop of this solution is placed onto the surface of a salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

Mass Spectrometry (MS)

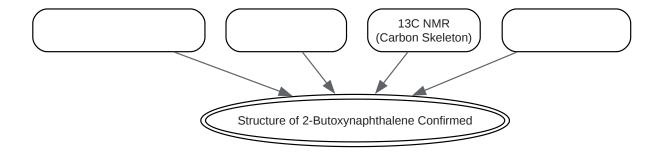
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile and semi-volatile organic compounds like **2-Butoxynaphthalene**.

- Sample Introduction: A dilute solution of **2-Butoxynaphthalene** in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).


This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+), and to fragment into smaller, charged ions.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations


The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship of the data in structure elucidation.

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis of a chemical compound.

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bioregistry Spectral Database for Organic Compounds [bioregistry.io]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Butoxynaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668118#spectroscopic-data-for-2-butoxynaphthalene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com